Phenyl 1-phenylethene-1-sulfonate
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Overview
Description
Phenyl 1-phenylethene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a phenyl group attached to an ethene sulfonate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1-phenylethene-1-sulfonate can be synthesized through various methods. One common approach involves the reaction of sodium benzenesulfinate with phenyl acetylene in the presence of anhydrous ferric chloride and dipotassium peroxodisulfate in water . This method yields phenyl sulfonylacetophenone, which can be further processed to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-phenylethene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine, chlorine, or sulfuric acid are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonates, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Phenyl 1-phenylethene-1-sulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl 1-phenylethene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can participate in various chemical pathways, influencing the reactivity and stability of the compound. The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
Phenyl 1-phenylethene-1-sulfonate can be compared with other sulfonate compounds such as:
Phenyl sulfonylacetophenone: Similar in structure but differs in reactivity and applications.
Phenyl ethenesulfonate: Shares the sulfonate group but has different substituents, leading to varied chemical behavior.
Properties
CAS No. |
13719-31-8 |
---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
phenyl 1-phenylethenesulfonate |
InChI |
InChI=1S/C14H12O3S/c1-12(13-8-4-2-5-9-13)18(15,16)17-14-10-6-3-7-11-14/h2-11H,1H2 |
InChI Key |
MKSPOZXKBFUOII-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)S(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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